Tranylcypromine

Description

Structure

3D Structure

Properties

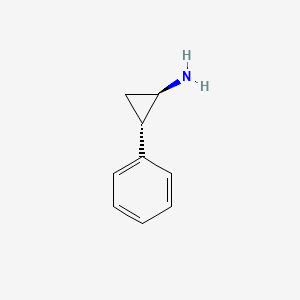

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023694, DTXSID201015773 | |

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3721-26-4, 155-09-9, 3721-28-6 | |

| Record name | (-)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Long-Term Effects of Tranylcypromine on Synaptic Plasticity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Tranylcypromine (TCP), a potent, irreversible monoamine oxidase inhibitor (MAOI), has a long history in the treatment of refractory depression. While its acute effects are attributed to the elevation of synaptic monoamines, its long-term therapeutic efficacy and sustained impact on neural circuitry are governed by more complex adaptations. This guide delves into the molecular underpinnings of chronic TCP administration on synaptic plasticity, moving beyond the classical monoaminergic hypothesis. We explore its dual mechanism of action, involving not only MAO inhibition but also epigenetic modulation through the inhibition of Lysine-Specific Demethylase 1 (LSD1). This document synthesizes preclinical evidence, presents detailed experimental protocols for investigating these effects, and provides a conceptual framework for understanding how TCP fundamentally reshapes neuronal function and connectivity over time.

Introduction: Recontextualizing Tranylcypromine

Tranylcypromine: A Unique Pharmacological Profile

Tranylcypromine ((±)-trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] By preventing the degradation of key neurotransmitters—serotonin, norepinephrine, and dopamine—it produces a rapid and sustained increase in their synaptic availability.[1] This primary mechanism has long been considered the cornerstone of its antidepressant effect. However, the weeks-long delay in clinical response suggests that the true therapeutic action of TCP, like other antidepressants, involves long-term, adaptive changes in the brain. Modern theories of depression emphasize its pathophysiology as a disorder of neuronal plasticity and circuit imbalance, making the investigation of these adaptive changes paramount.[2]

Synaptic Plasticity: The Brain's Adaptive Substrate

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning, memory, and behavioral adaptation. The two most extensively studied forms are:

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response to neurotransmitter release.

-

Long-Term Depression (LTD): A persistent weakening of synaptic efficacy following low-frequency stimulation.

These processes are driven by a cascade of molecular events, including the activation of NMDA and AMPA receptors, calcium influx, and the engagement of downstream signaling pathways that ultimately alter gene expression and protein synthesis, leading to structural and functional changes at the synapse. Chronic antidepressant treatments are increasingly understood to exert their effects by tapping into these core plasticity mechanisms.[3]

The Dual Molecular Mechanism of Tranylcypromine

The long-term effects of TCP on synaptic architecture are best understood through its dual inhibitory actions on two structurally similar, FAD-dependent enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Canonical Pathway: Irreversible MAO Inhibition

TCP covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-A and MAO-B, leading to their irreversible inactivation.[1] The brain must synthesize new enzyme to restore function, a process taking several weeks.[1] While the immediate effect is elevated monoamine levels, the long-term consequences include:

-

Activation of Second Messenger Cascades: Sustained G-protein coupled receptor (GPCR) stimulation by monoamines activates pathways involving cAMP and protein kinase A (PKA).

-

Phosphorylation of CREB: The cAMP response element-binding protein (CREB) is a key transcription factor. Its phosphorylation (p-CREB) is a critical step in initiating gene expression programs associated with neuroplasticity.

-

Upregulation of Neurotrophic Factors: A primary target of CREB is Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity, neuronal survival, and neurogenesis.[4][5] Chronic TCP administration has been shown to significantly increase BDNF expression in the frontal cortex and hippocampus.[4][6][7]

Novel Pathway: Epigenetic Modulation via LSD1 Inhibition

A pivotal discovery revealed that TCP also inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A).[][9] LSD1 is a histone demethylase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional silencing or poising. The inhibition of LSD1 by TCP is a direct epigenetic mechanism that can induce lasting changes in gene expression.[10]

-

Mechanism of Inhibition: Similar to its action on MAO, TCP forms a covalent adduct with the FAD cofactor of LSD1, inactivating the enzyme.[]

-

Transcriptional De-repression: By inhibiting LSD1, TCP prevents the removal of H3K4 methylation marks at the promoters of specific genes. This can lead to a more open chromatin state and the de-repression of genes that are crucial for synaptic function and growth, including neurotrophic factors and synaptic structural proteins.[11]

This dual mechanism provides a powerful explanation for how TCP can induce profound and lasting changes in neural circuits. It not only boosts neurotransmitter levels but also rewires the epigenetic landscape to favor a state of enhanced plasticity.

Caption: Dual mechanism of Tranylcypromine (TCP) action.

Preclinical Evidence of Long-Term Plasticity Changes

Long-term administration of TCP in animal models has yielded significant insights into its effects on molecular markers of neuroplasticity.

Upregulation of BDNF and its Signaling Pathway

The most consistent finding is the upregulation of BDNF. Chronic TCP treatment robustly increases BDNF mRNA and protein levels in brain regions critical for mood and cognition.

| Study Finding | Brain Region | Treatment Duration | Species | Key Result | Reference |

| Increased BDNF protein | Frontal Cortex | 14 days | Rat | Significant increase vs. vehicle | [4],[5] |

| Increased BDNF mRNA | Hippocampus | 21 days | Rat | Significant increase vs. control | [7] |

| Increased trkB mRNA | Hippocampus | 21 days | Rat | Significant increase vs. control | [7] |

| Increased BDNF mRNA | Frontal Cortex | 21 days | Rat | Significant increase vs. control | [6] |

Table 1: Summary of studies demonstrating the effect of chronic tranylcypromine on BDNF expression.

This sustained increase in BDNF is critical, as it is known to enhance synaptic transmission, promote the growth of dendritic spines, and facilitate neurogenesis, providing a direct link between TCP treatment and the structural remodeling of neural circuits.[3][12]

Modulation of the Endocannabinoid System

Beyond monoamines, chronic TCP impacts other neuromodulatory systems. A 3-week administration in rats was found to:

-

Increase CB1 receptor density in the prefrontal cortex and hippocampus.

-

Decrease levels of the endocannabinoid anandamide in the same regions.[13]

The endocannabinoid system is a critical regulator of synaptic plasticity, often acting as a retrograde messenger to suppress neurotransmitter release. TCP-induced alterations in this system suggest a complex, network-wide adaptation that could contribute to its therapeutic effects.

Epigenetic Reprogramming and Memory

The inhibition of LSD1 by TCP provides a direct mechanism for its long-term effects. Studies using specific LSD1 inhibitors have demonstrated that this enzymatic activity is crucial for memory consolidation. Pharmacological inhibition of LSD1 in mice was shown to block the formation of long-term memory without affecting short-term memory, highlighting the importance of histone methylation dynamics in establishing lasting neural representations.[14][15] This suggests that part of TCP's long-term cognitive and mood effects may be mediated by its epigenetic actions.

Key Experimental Protocols

To validate and further explore the mechanisms discussed, rigorous and well-controlled experimental designs are essential. The following protocols provide a framework for assessing TCP's impact on key molecular markers of plasticity.

Protocol: Western Blot for BDNF and p-CREB/CREB Ratio

This protocol quantifies changes in protein expression in brain tissue from chronically treated animals. The ratio of phosphorylated CREB to total CREB is a key indicator of transcriptional activation.

Methodology:

-

Animal Treatment: Administer TCP (e.g., 10 mg/kg, i.p.) or vehicle to rodents daily for 21 days.

-

Tissue Harvesting: 24 hours after the final dose, euthanize animals and rapidly dissect the hippocampus and prefrontal cortex on ice. Flash-freeze samples in liquid nitrogen and store at -80°C.

-

Protein Extraction:

-

Homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 12% (for BDNF) or 10% (for CREB) SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-BDNF, rabbit anti-p-CREB, rabbit anti-CREB).

-

Wash membrane 3x with TBST.

-

Incubate for 1 hour with HRP-conjugated secondary antibody.

-

Wash membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band density using software like ImageJ. Normalize BDNF and p-CREB to a loading control (e.g., GAPDH or β-actin) and normalize p-CREB to total CREB.

-

Self-Validation and Controls:

-

Vehicle Control Group: Essential for establishing a baseline.

-

Loading Control: Ensures equal protein loading across lanes.

-

Positive Control: Use recombinant protein or a known positive tissue lysate to validate antibody function.

-

Stripping and Re-probing: To measure p-CREB and total CREB on the same membrane, ensuring an accurate ratio.

Caption: A standardized workflow for Western Blot analysis.

Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol directly assesses the epigenetic impact of TCP by measuring H3K4 methylation at the promoter of a target gene, such as Bdnf.

Methodology:

-

Animal Treatment and Tissue Preparation: Treat animals as described above. Rapidly dissect brain tissue and immediately cross-link chromatin by mincing tissue in 1% formaldehyde/PBS for 15 minutes. Quench with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-800 bp.

-

-

Immunoprecipitation (IP):

-

Pre-clear chromatin with Protein A/G magnetic beads.

-

Incubate overnight at 4°C with an antibody specific for H3K4me2 or a non-specific IgG (as a negative control).

-

Add magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute chromatin from the beads.

-

Reverse cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification: Purify the immunoprecipitated DNA using a column-based kit.

-

Quantitative PCR (qPCR):

-

Use primers designed to amplify a specific promoter region of the Bdnf gene.

-

Perform qPCR on the IP'd DNA and an "input" control (a sample of sheared chromatin saved before the IP step).

-

Calculate enrichment as a percentage of the input DNA.

-

Self-Validation and Controls:

-

IgG Control: A parallel IP with a non-specific IgG antibody is critical to determine the background signal.

-

Input DNA: Normalizing the amount of precipitated DNA to the total amount of input chromatin corrects for variations in shearing and IP efficiency.

-

Positive/Negative Locus Controls: Use qPCR primers for the promoter of a known actively transcribed gene (positive control) and a heterochromatic region (negative control) to validate the IP procedure.

Discussion and Future Directions

The evidence strongly indicates that the long-term effects of tranylcypromine on synaptic plasticity are driven by a convergence of sustained monoaminergic signaling and direct epigenetic reprogramming. This dual mechanism provides a compelling model for how an acute pharmacological intervention can lead to stable, lasting changes in brain function.

Synthesis of Findings:

-

TCP is not merely a monoamine-boosting agent; it is an epigenetic drug. Its ability to inhibit LSD1 allows it to directly influence the gene expression programs that underlie synaptic strengthening and structural remodeling.

-

The consistent upregulation of BDNF appears to be a central node in TCP's mechanism of action, linking both the MAO and LSD1 pathways to the downstream machinery of plasticity.

Knowledge Gaps and Future Research:

-

Direct Electrophysiological Evidence: While molecular evidence is strong, there is a need for studies that directly measure the effects of chronic TCP administration on LTP and LTD in hippocampal and cortical circuits.

-

Cell-Type Specificity: The epigenetic and transcriptomic changes induced by TCP likely vary between different neuronal populations (e.g., excitatory vs. inhibitory neurons). Single-cell sequencing (scRNA-seq, scATAC-seq) in TCP-treated animals could resolve this.

-

Translational Relevance: Further research is needed to determine if the epigenetic effects of TCP can be leveraged to develop more targeted LSD1 inhibitors for mood disorders, potentially avoiding the side effects associated with non-selective MAO inhibition.

References

-

Hill, M. N., et al. (2008). Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabeinoid Receptor Binding and Endocannabinoid Contents. Journal of psychopharmacology, 23(7), 834-41. [Link]

-

Gillman, P. K. (2022). Tranylcypromine (Parnate). PsychoTropical Research. [Link]

-

Reed, A. L., et al. (2012). The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat. Pharmacology, biochemistry, and behavior, 100(3), 498–505. [Link]

-

Mai, H., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Frontiers in Aging Neuroscience, 14, 1002986. [Link]

-

Malberg, J. E., et al. (2000). Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus. The Journal of neuroscience, 20(24), 9104–9110. [Link]

-

Patsnap. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]

-

Al-Hanchi, Z., et al. (2023). Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. Antioxidants, 12(10), 1900. [Link]

-

Reed, A. L., et al. (2012). The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat. ResearchGate. [Link]

-

Sowa-Kucma, M., et al. (2004). Zinc treatment induces cortical brain-derived neurotrophic factor gene expression. Journal of neural transmission, 111(12), 1533-43. [Link]

-

Gillman, P. K. (2017). New review of TCP 2. PsychoTropical Research. [Link]

-

Wang, J., et al. (2020). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior. Frontiers in Psychiatry, 11, 560993. [Link]

-

Covington, H. E., et al. (2015). Epigenetic Mechanisms in Mood Disorders: Targeting Neuroplasticity. Cold Spring Harbor perspectives in medicine, 5(11), a020359. [Link]

-

Wang, J., et al. (2020). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior. Frontiers in Psychiatry, 11. [Link]

-

Russo-Neustadt, A. A., et al. (2006). Nitric oxide synthesis is required for exercise-induced increases in hippocampal BDNF and phosphatidylinositol 3' kinase expression. Brain research, 1069(1), 175–184. [Link]

-

Gądek-Michalska, A., et al. (2013). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Apmis, 121(9), 785-95. [Link]

-

Duric, V., et al. (2012). Beyond the monoaminergic hypothesis: neuroplasticity and epigenetic changes in a transgenic mouse model of depression. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 367(1601), 2488–2497. [Link]

-

Ma, H., et al. (2011). Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. ACS chemical neuroscience, 2(11), 646–654. [Link]

-

Nibuya, M., et al. (1995). Regulation of BDNF and trkB mRNA in rat brain by chronic electroconvulsive seizure and antidepressant drug treatments. The Journal of neuroscience, 15(11), 7539–7547. [Link]

-

Fiedorowicz, J. G., & Swartz, K. L. (2013). Monoamine Oxidase Inhibitors Revisited: What You Should Know. The Primary Care Companion for CNS Disorders, 15(1). [Link]

-

Wolanin, M., et al. (2021). Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD). Journal of clinical medicine, 10(15), 3386. [Link]

-

Ma, H., et al. (2011). Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. ACS chemical neuroscience, 2(11), 646-54. [Link]

-

Tsankova, N. M., et al. (2010). Epigenetic Regulation in Psychiatric Disorders. Focus, 8(3), 337-349. [Link]

Sources

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. psychiatrist.com [psychiatrist.com]

- 3. mdpi.com [mdpi.com]

- 4. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zinc treatment induces cortical brain-derived neurotrophic factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Epigenetic Mechanisms in Mood Disorders: Targeting Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]

exploring the off-target effects of tranylcypromine in proteomic studies

Executive Summary

Tranylcypromine (TCP) is a non-selective monoamine oxidase inhibitor (MAOI) that has seen a renaissance in oncology as a scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1][2] However, its utility as a chemical probe is compromised by its "promiscuous" nature. TCP is a mechanism-based inactivator that forms covalent adducts with FAD-dependent enzymes, but it also exhibits non-covalent interactions with unrelated targets (e.g., CYPs, receptors).

This guide provides a rigorous technical framework for mapping the off-target landscape of TCP using two complementary chemoproteomic strategies: Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) . We move beyond simple IC50 lists to describe the experimental causality, workflow architecture, and data validation required to distinguish bona fide targets from proteomic noise.

The Pharmacological Context: Mechanism of Action

To design a valid proteomic experiment, one must understand the "warhead." TCP is a cyclopropylamine derivative. It functions as a suicide substrate (mechanism-based inhibitor).

The Covalent Mechanism

Upon entering the active site of FAD-dependent amine oxidases (MAO-A, MAO-B, LSD1, LSD2), TCP is oxidized by the flavin cofactor. This oxidation opens the cyclopropyl ring, generating a highly reactive radical intermediate that forms a covalent N5-adduct with the FAD cofactor.

-

Implication for Proteomics: Because the inhibition is covalent and irreversible, TCP is an ideal candidate for ABPP using alkyne-functionalized analogs. The probe remains attached to the target during denaturing wash steps.

Visualization: TCP Mechanism of Inactivation

Figure 1: The suicide inhibition mechanism of TCP. The cyclopropyl ring opening is the critical step allowing covalent capture of the FAD cofactor.

Strategy A: Activity-Based Protein Profiling (ABPP)[3][4][5]

ABPP is the gold standard for identifying targets of covalent inhibitors. For TCP, this requires the synthesis of a "click-chemistry" compatible probe (TCP-alkyne).

The Probe Design

-

Warhead: Tranylcypromine core (retains affinity).

-

Linker: Minimal alkyl chain (to avoid steric clashes).

-

Handle: Terminal alkyne (bio-orthogonal).

Experimental Protocol: Competitive ABPP

Objective: Distinguish specific targets from non-specific background binding.

Reagents:

-

TCP-Alkyne Probe (10 µM final).

-

Free TCP (Competitor, 100-500 µM final).

-

Click Reagents: Biotin-Azide, CuSO4, TCEP, TBTA ligand.

Step-by-Step Workflow:

-

Lysate Preparation: Generate proteomes from relevant cell lines (e.g., AML cells for LSD1 studies). Buffer: PBS, pH 7.4. Avoid DTT/strong reducing agents initially as they interfere with click chemistry.

-

Competition (The Control): Split lysate into two aliquots.

-

Sample A: Treat with DMSO (Vehicle).

-

Sample B: Treat with excess Free TCP (20x concentration of probe) for 30 min at RT.

-

-

Probe Labeling: Add TCP-Alkyne to both samples. Incubate 1 hour at 37°C.

-

Click Reaction (CuAAC): Add "Click Mix" (Biotin-Azide, CuSO4, TCEP, TBTA). React 1 hour at RT.

-

Enrichment: Precipitate proteins (MeOH/Chloroform) to remove excess reagents. Resuspend and incubate with Streptavidin-agarose beads.

-

On-Bead Digestion: Wash beads stringently (1% SDS, Urea). Reduce/Alkylate. Digest with Trypsin.

-

LC-MS/MS: Analyze peptides.

Data Interpretation: A true off-target will show high intensity in Sample A and significantly reduced intensity in Sample B (competed out).

Workflow Visualization

Figure 2: Competitive ABPP workflow. The competition step is crucial for validating target specificity.

Strategy B: Thermal Proteome Profiling (TPP)

ABPP is limited to targets that form covalent bonds or withstand wash steps. TCP also binds non-covalently to other targets (e.g., receptors, CYPs). TPP (or CETSA) detects these interactions by measuring shifts in thermal stability.[3][4][5]

The Principle

Ligand binding usually stabilizes a protein, shifting its melting temperature (

Experimental Protocol: TPP-TR (Temperature Range)

-

Treatment: Incubate live cells or lysate with TCP (e.g., 20 µM) or DMSO for 1 hour.

-

Aliquot & Heat: Split samples into 10 aliquots. Heat each to a different temperature in a PCR cycler (37, 40, 43... 67°C) for 3 minutes.

-

Lysis & Clarification: Lyse cells (mild detergent). Centrifuge at high speed (100,000 x g) to pellet precipitated (unstable) proteins. Collect supernatant (soluble fraction).

-

TMT Labeling: Digest supernatants. Label peptides with Isobaric Mass Tags (TMT-10plex or TMTpro).

-

Example: DMSO 37°C = TMT-126, TCP 37°C = TMT-127N, etc.

-

-

LC-MS/MS: Combine samples and analyze.

Data Interpretation: Plot the "melting curve" (abundance vs. temperature). A "hit" is a protein where the TCP curve is significantly shifted to the right (stabilized) compared to DMSO.

Comparative Analysis: Choosing the Right Tool

As a scientist, you must select the method based on the specific question.

| Feature | ABPP (Click-Probe) | TPP (Thermal Shift) |

| Primary Detection | Covalent binders (Suicide inhibition) | Covalent & Non-covalent binders |

| TCP Specificity | High (Requires active site processing) | Broad (Detects all binding events) |

| Bias | Biased by probe structure (linker effects) | Unbiased (Uses unmodified drug) |

| False Positives | Non-specific background (sticky proteins) | Protein complexes (indirect stabilization) |

| Key Targets Detected | MAO-A, MAO-B, LSD1, LSD2 | MAOs, LSD1, CYP450s , Transporters |

Critical Technical Insights (The "Gotchas")

Lysosomal Trapping

TCP is a weak base (pKa ~8.2). In live-cell experiments, it can accumulate in acidic lysosomes via proton trapping.

-

Impact: This creates high local concentrations, leading to non-specific labeling of lysosomal proteins in ABPP experiments.

-

Mitigation: Perform experiments in lysates (pH controlled) rather than live cells if lysosomal trapping obscures data, or use a lysosomotropic competitor (e.g., Chloroquine) as a control.

The FAD Dependency

TCP requires FAD oxidation to bind covalently.

-

Impact: If your lysate is old or FAD-depleted, ABPP signal for LSD1/MAOs will be weak.

-

Optimization: Supplement lysis buffer with 10-50 µM FAD to ensure maximal enzyme activity and probe capturing.

References

-

Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[1][2][6] Journal of the American Chemical Society. [Link][1][6]

-

Li, F., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Nature Communications / PMC. [Link]

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

-

Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes. Drug Metabolism and Disposition. [Link]

-

Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry. [Link]

Sources

- 1. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 4. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacodynamics of Tranylcypromine’s Irreversible MAO Inhibition

Executive Summary

Tranylcypromine (TCP) represents a prototypical class of mechanism-based "suicide" inhibitors. Unlike reversible inhibitors that rely on equilibrium binding, TCP’s efficacy is driven by a catalytic processing event that covalently modifies the flavin adenine dinucleotide (FAD) cofactor within Monoamine Oxidase (MAO). This guide deconstructs the pharmacodynamics (PD) of this irreversible inhibition, moving beyond basic IC50 values to focus on the kinetic constants (

Molecular Mechanism of Irreversibility

The "irreversibility" of tranylcypromine is not an intrinsic property of the molecule in isolation but a result of its catalytic processing by the target enzyme. This is a critical distinction for drug design: the inhibitor must be a substrate first to become an inhibitor.

The Suicide Inhibition Pathway

TCP binds to the active site of MAO-A or MAO-B. The enzyme attempts to oxidize the amine, initiating a Single Electron Transfer (SET) mechanism.

-

Radical Formation: The flavin cofactor accepts an electron from the nitrogen lone pair of TCP, generating an amine radical cation.

-

Ring Opening: The cyclopropyl ring, under strain, undergoes homolytic cleavage. This is the "suicide" step—the generated carbon radical is highly reactive.

-

Adduct Formation: The carbon radical attacks the N(5) position of the reduced flavin radical, forming a stable covalent adduct.

-

Enzyme Death: The FAD cofactor is now permanently alkylated and cannot participate in redox cycling. The enzyme is catalytically dead.

Visualization of the Mechanism

Figure 1: Mechanism-based inactivation pathway of MAO by Tranylcypromine. The critical step is the transition from the reversible complex to the radical intermediate.

Kinetic Profiling: vs. IC50[1]

For irreversible inhibitors, IC50 is a time-dependent variable and therefore a flawed metric for potency ranking. A potent covalent inhibitor might show a weak IC50 at 10 minutes but a nanomolar IC50 at 60 minutes. The gold standard metrics are:

- (µM): The affinity of the initial reversible binding step.

- (min⁻¹): The maximum rate of inactivation at infinite inhibitor concentration.

- (M⁻¹s⁻¹): The second-order rate constant, representing the efficiency of inactivation.

Comparative Kinetic Data

The table below synthesizes kinetic data differentiating TCP's effect on MAO isoforms. Note that while TCP is often termed "non-selective," kinetic nuances exist.

| Parameter | MAO-A (Human) | MAO-B (Human) | Interpretation |

| Mechanism | Irreversible (Suicide) | Irreversible (Suicide) | Both isoforms process the cyclopropyl ring. |

| ~100 - 250 µM | ~80 - 150 µM | Initial binding is weak for both; selectivity is low. | |

| 0.1 - 0.2 min⁻¹ | 0.2 - 0.4 min⁻¹ | MAO-B processes the "suicide" step slightly faster. | |

| Partition Ratio | Low (< 5) | Low (< 5) | Highly efficient; few turnover events before inactivation. |

| Recovery Time | ~3-5 days (Gut) | ~10-14 days (Brain) | Dependent on protein synthesis rates, not drug clearance. |

Data synthesized from Binda et al. (2011) and fluid kinetic literature.

Experimental Protocol: Determination of and

This protocol utilizes a discontinuous (two-step) assay , which is superior to continuous assays for fast-acting suicide inhibitors as it decouples the inactivation step from the substrate turnover measurement.

Protocol Design Principles (Self-Validating)

-

Control 1 (No Inhibitor): Corrects for natural enzyme thermal instability over the incubation period.

-

Control 2 (Substrate Background): Ensures signal is enzyme-dependent.

-

Dilution Step: A large dilution (>50-fold) is used between the incubation and measurement phases to ensure that any remaining free inhibitor is below its reversible

, ensuring we only measure irreversible inactivation.

Step-by-Step Workflow

Reagents:

-

Enzyme: Recombinant Human MAO-A or MAO-B (membrane-bound or purified).

-

Substrate: Kynuramine (fluorometric) or 14C-Tyramine (radiometric).

-

Inhibitor: Tranylcypromine HCl dissolved in buffer.

Procedure:

-

Pre-Incubation (Inactivation Phase):

-

Prepare 5-7 concentrations of TCP (e.g., 0.1 µM to 100 µM).

-

Incubate Enzyme + TCP in buffer (pH 7.4) at 37°C.[1]

-

At specific time points (

= 0, 5, 10, 20, 30, 60 min), remove an aliquot.

-

-

Dilution & Measurement (Activity Phase):

-

Immediately dilute the aliquot 50-fold into a reaction mixture containing saturating substrate (e.g., 2x

of Kynuramine). -

Measure the initial velocity (

) of product formation (4-hydroxyquinoline) via fluorescence (Ex 310nm / Em 400nm).

-

-

Data Analysis (The Kitz-Wilson Plot):

-

Step A: Plot

vs. Time for each [I]. The slope of each line is -

Step B: Plot

vs.-

y-intercept:

-

x-intercept:

-

-

Assay Workflow Diagram

Figure 2: Discontinuous assay workflow for determining kinetic parameters of irreversible inhibition.

Pharmacodynamic Consequences & Recovery[3][4][5]

The clinical duration of action for TCP is dissociated from its plasma half-life (

The "Cheese Effect" Mechanism

The most critical safety PD parameter is the inhibition of intestinal MAO-A.

-

Normal Physiology: Intestinal MAO-A degrades dietary tyramine.

-

TCP Effect: Irreversible blockade allows tyramine to enter circulation

uptake into sympathetic nerve terminals -

Recovery: Gut epithelium turns over faster than neuronal tissue. MAO-A activity in the gut may recover within 3-5 days, whereas brain MAO inhibition persists for weeks.

Off-Target Considerations: LSD1 (KDM1A)

Researchers must note that TCP is also a weak, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a homolog of MAO.

-

Relevance: High doses of TCP are used in oncology trials to target LSD1.

-

Mechanism: Similar FAD-adduct formation.

-

Differentiation: LSD1 inhibition typically requires higher concentrations or specific structural analogs (e.g., 4-substituted TCP derivatives) compared to MAO inhibition.

References

-

Structural Basis of MAO Inhibition

- Binda, C., et al. (2011). "Structural and mechanistic studies of monoamine oxidase inhibitors." Current Topics in Medicinal Chemistry.

-

Kinetic Analysis Methodology

- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.

-

Tranylcypromine Pharmacodynamics

-

LSD1 Inhibition by TCP

- Lee, M. G., et al. (2006). "An essential role for CoREST in nucleosomal histone 3 lysine 4 demethylation.

Sources

Tranylcypromine in Oncology: Mechanisms of LSD1 Inhibition, Cellular Proliferation, and Apoptosis

Executive Summary

Tranylcypromine (TCP) , historically utilized as a non-selective monoamine oxidase inhibitor (MAOI) for depression, has emerged as a foundational scaffold in oncology due to its ability to irreversibly inhibit Lysine-specific demethylase 1 (LSD1/KDM1A) .[1] LSD1 is an epigenetic eraser frequently overexpressed in acute myeloid leukemia (AML), breast cancer, and prostate cancer, where it represses tumor suppressor genes by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2).

This technical guide dissects the mechanistic impact of TCP on cellular proliferation and apoptosis. Unlike modern, highly selective LSD1 inhibitors, TCP requires high micromolar concentrations to achieve effective LSD1 blockade in vitro, necessitating rigorous experimental design to distinguish on-target epigenetic effects from off-target MAO inhibition. This document provides validated workflows for assessing TCP efficacy, emphasizing the necessity of verifying target engagement (H3K4me2 accumulation) alongside phenotypic readouts.

Part 1: Mechanistic Foundation

The Epigenetic Switch: From Repression to Re-expression

LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to oxidize the amine of methylated lysine, removing methyl groups.[2][3] TCP acts as a mechanism-based suicide inhibitor . It forms a covalent adduct with the FAD cofactor within the LSD1 catalytic pocket, permanently disabling the enzyme.

The Cascade:

-

Inhibition: TCP binds FAD-LSD1.

-

Chromatin Remodeling: H3K4me1 and H3K4me2 (activating marks) accumulate at promoter regions of tumor suppressor genes (e.g., p21, CDKN1A).

-

Phenotypic Shift: Re-expression of these genes triggers G0/G1 cell cycle arrest and activates the intrinsic apoptotic pathway.

Visualization: The LSD1 Inhibition Pathway

The following diagram illustrates the molecular sequence of events initiated by TCP treatment.

Figure 1: Molecular mechanism of TCP-induced LSD1 inhibition leading to transcriptional reactivation and cell death.

Part 2: Impact on Cellular Proliferation and Apoptosis

Inhibition of Proliferation (Cell Cycle Arrest)

TCP treatment typically forces cancer cells to exit the cell cycle and enter a quiescent state.

-

Mechanism: Accumulation of H3K4me2 at the promoter of CDKN1A leads to upregulation of p21 (WAF1/CIP1) .

-

Observation: Flow cytometry analysis (Propidium Iodide staining) reveals a significant increase in the G0/G1 fraction and a depletion of the S-phase fraction.

-

Dose-Dependency: In cell lines like AML (e.g., THP-1) or Breast Cancer (MDA-MB-231), this effect is dose-dependent but often requires concentrations >100 µM for TCP alone, whereas derivatives (e.g., ORY-1001) work in the nanomolar range.

Induction of Apoptosis (Programmed Cell Death)

TCP triggers the intrinsic (mitochondrial) apoptotic pathway .

-

Bcl-2 Family Modulation: LSD1 inhibition disrupts the balance of pro- and anti-apoptotic proteins. There is a marked downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Caspase Activation: The Bax/Bcl-2 imbalance leads to cytochrome c release, cleavage of Caspase-9, and subsequently Caspase-3/7, resulting in PARP cleavage and DNA fragmentation.

Quantitative Data: TCP Potency Across Cancer Cell Lines

Note: TCP is a "first-generation" inhibitor. Its IC50 values are significantly higher than optimized derivatives. High concentrations (>1 mM) in some lines suggest off-target toxicity rather than specific LSD1 inhibition.

| Cancer Type | Cell Line | IC50 (Proliferation) | Key Phenotype Observed | Reference |

| AML | THP-1 | ~100 - 300 µM | Differentiation, G1 Arrest | [1, 2] |

| Breast | MDA-MB-231 | ~200 - 500 µM | Reduced migration, Apoptosis | [3] |

| Prostate | LNCaP | > 1 mM | Weak single-agent efficacy | [4] |

| Glioblastoma | U251 | ~400 µM | Sensitization to Temozolomide | [5] |

| Liver | HepG2 | > 3 mM | Minimal effect as single agent | [6] |

Part 3: Experimental Workflows (Protocols)

Protocol 1: Self-Validating Treatment & Target Engagement

Objective: Treat cells with TCP and confirm specific LSD1 inhibition before assessing viability. Rationale: Since TCP is a weak LSD1 inhibitor, you must prove that the chosen dose actually increases H3K4me2 levels. If H3K4me2 does not rise, any observed toxicity is likely off-target (e.g., MAO inhibition or general cytotoxicity).

Workflow Diagram:

Figure 2: Integrated workflow ensuring mechanistic validation (Western Blot) accompanies phenotypic data.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., THP-1) at

cells/mL in 6-well plates. -

Critical: Allow 24h recovery to ensure cells are in log-phase growth.

-

-

TCP Preparation & Treatment:

-

Dissolve TCP hydrochloride in water or PBS (avoid DMSO if possible, or keep <0.1%). Prepare fresh.

-

Treat with escalating doses: 0 (Vehicle), 100, 500, 1000 µM.

-

Incubate for 48 hours . Note: Epigenetic changes take time to manifest as phenotypic changes.

-

-

Validation (Western Blot for H3K4me2):

-

Lysis: Use an Acid Extraction protocol for histones (standard RIPA is often insufficient for chromatin-bound histones).

-

Primary Antibodies: Anti-H3K4me2 (1:1000) and Anti-Total H3 (1:2000) as loading control.

-

Success Criterion: A clear dose-dependent increase in the H3K4me2 band intensity relative to Total H3.

-

Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

-

Harvesting:

-

Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine in one tube.

-

Why? Excluding floating cells underestimates apoptosis rates.

-

-

Staining:

-

Wash cells 2x with cold PBS.

-

Resuspend in

of 1X Annexin Binding Buffer. -

Add

FITC-Annexin V and -

Incubate 15 min at RT in the dark.

-

-

Acquisition:

-

Add

Binding Buffer. Analyze on flow cytometer within 1 hour. -

Gating Strategy:

-

Q1 (Annexin- / PI+): Necrosis / Debris.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

-

References

-

Lynch, J. T., et al. (2012). "Inhibition of Lysine-Specific Demethylase 1 by the Antidepressant Tranylcypromine Limits the Growth of Acute Myeloid Leukemia Cells." Cancer Research.[4] Link

-

Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link

-

Lim, S., et al. (2010). "Lysine-specific demethylase 1 (LSD1) is highly expressed in ER-negative breast cancers and a biomarker predicting aggressive biology." Carcinogenesis. Link

-

Kaufman-Szymzenberg, R., et al. (2013). "Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells."[5][6] Oncology Reports. Link

-

Singh, M. M., et al. (2011). "Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors." Neuro-Oncology. Link

-

Chen, D., et al. (2023).[7] "Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy."[7][8][9] ChemMedChem. Link

Sources

- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Microdialysis for Monitoring Tranylcypromine-Induced Neurotransmitter Dynamics

Abstract

This document provides a comprehensive, field-proven guide for utilizing in vivo microdialysis to study the neurochemical effects of tranylcypromine (TCP) in preclinical rodent models. Tranylcypromine is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor, which elevates extracellular levels of key monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely-moving animals, providing critical insight into the pharmacodynamic effects of TCP.[4][5] This guide offers detailed, step-by-step protocols covering stereotaxic surgery, microdialysis probe implantation, sample collection, and subsequent neurochemical analysis via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Principle of the Method & Experimental Rationale

In vivo microdialysis is a sampling technique that involves implanting a small, semi-permeable probe into a discrete brain region.[6] This probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[4] Small molecules present in the extracellular fluid, such as neurotransmitters, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, termed the dialysate.[7] These samples can then be analyzed to measure neurotransmitter concentrations.

Causality: The primary mechanism of tranylcypromine is the irreversible inhibition of both MAO-A and MAO-B enzymes.[1] These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting them, TCP causes a significant accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft and extracellular space.[1][2] Microdialysis is the chosen method because it directly measures these dynamic changes in the extracellular environment of a specific brain region over time, providing a real-time assessment of TCP's pharmacodynamic profile.[8]

Experimental Workflow Overview

The overall process involves several distinct stages, each critical for the success of the experiment. The workflow is designed to ensure animal welfare, surgical precision, and data integrity.

Caption: High-level experimental workflow for a tranylcypromine microdialysis study.

Detailed Protocols

PART 1: Stereotaxic Surgery and Animal Preparation

This protocol details the surgical implantation of a guide cannula, which allows for the precise and repeatable insertion of the microdialysis probe on the day of the experiment.

Rationale: Implanting a guide cannula minimizes tissue damage and inflammation associated with repeated probe insertions and allows the animal to fully recover from surgery before the experiment begins. A recovery period of 5-7 days is standard to ensure the blood-brain barrier is restored and surgical inflammation has subsided.[9]

Step-by-Step Protocol:

-

Anesthesia: Anesthetize the rat (e.g., adult male Sprague-Dawley, 250-300g) using isoflurane (2-3% in oxygen) or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth via a toe-pinch reflex. Apply ophthalmic ointment to prevent corneal drying.[10]

-

Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level by adjusting the incisor bar until the heights of bregma and lambda are equal.[11][12]

-

Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.[10]

-

Coordinate Identification: Using a sterile surgical marker or a fine drill bit, identify the coordinates for the target brain region relative to bregma.[6] The medial prefrontal cortex (mPFC) is a common target for studying antidepressant action.

-

Craniotomy: Drill a small burr hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.

-

Cannula Implantation: Slowly lower the sterile guide cannula (e.g., CMA 12) to the predetermined ventral coordinate.[13]

-

Fixation: Secure the guide cannula to the skull using 2-3 small stainless-steel anchor screws and dental acrylic.[13]

-

Closure and Post-Op Care: Insert a dummy cannula (stylet) into the guide to keep it patent. Suture the scalp incision around the dental acrylic cap. Administer post-operative analgesics (e.g., meloxicam) and allow the animal to recover in a clean, warm cage. Monitor the animal daily for at least 5-7 days before the microdialysis experiment.

| Target Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Source |

| Medial Prefrontal Cortex (mPFC) | +3.2 mm | ±0.8 mm | -2.0 mm (guide tip) | [13] |

| Nucleus Accumbens Shell (NAc) | +1.7 mm | ±0.8 mm | -6.0 mm (guide tip) | [14] |

| Striatum (CPu) | +1.0 mm | ±2.5 mm | -3.0 mm (guide tip) | [12] |

| Coordinates are relative to bregma and may require pilot studies for optimization based on animal strain, age, and weight.[6][15] |

PART 2: The Microdialysis Experiment

Rationale: This phase involves sampling the extracellular fluid to establish a stable baseline of neurotransmitter levels before introducing the drug. This baseline is the critical control against which all post-drug changes are measured.

Step-by-Step Protocol:

-

System Preparation: Prepare fresh, sterile aCSF and ensure it is filtered (0.22 µm) and degassed.[16] Flush the microdialysis pump, tubing, and probe to remove any air bubbles.[10]

-

Probe Insertion: Gently restrain the awake animal and remove the dummy cannula. Slowly insert the microdialysis probe (e.g., CMA 12 with a 2-4 mm membrane) through the guide so that the active membrane extends into the target brain region.[10][14]

-

Animal Connection: Place the animal in a microdialysis bowl or cage connected to a liquid swivel and balance arm to allow free movement.[6] Connect the probe's inlet and outlet tubing.

-

Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (typically 1.0 - 2.0 µL/min).[4] Allow the system to equilibrate for at least 60-120 minutes. This period allows the tissue to recover from the minor trauma of probe insertion.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent monoamine degradation.[9] Collect at least three consecutive baseline samples that show stable neurotransmitter levels (e.g., <15% variation).

-

Drug Administration: Administer tranylcypromine (e.g., 3 mg/kg, i.p.) or vehicle.[17] Note the exact time of injection.

-

Post-Drug Collection: Continue collecting dialysate samples at the same intervals for the desired duration of the study (e.g., 3-4 hours) to monitor the drug-induced changes in neurotransmitter levels.

-

Sample Storage: Immediately after collection, store samples at -80°C until analysis.

PART 3: Neurochemical Analysis via HPLC-ECD

Rationale: HPLC-ECD is the gold standard for analyzing monoamines in dialysate samples due to its exceptional sensitivity and selectivity.[18][19] The electrochemical detector measures the current generated when monoamines are oxidized at a specific electrode potential, allowing for quantification at picogram levels.[19]

Caption: Mechanism of Tranylcypromine action at the synapse.

Step-by-Step Protocol:

-

System Setup: Prepare the HPLC mobile phase and equilibrate the system, including the C18 reverse-phase column and the electrochemical detector.[20]

-

Standard Curve: Prepare a series of standard solutions with known concentrations of 5-HT, DA, NE, and their metabolites. Inject these standards to generate a standard curve for quantification.

-

Sample Injection: Thaw the dialysate samples on ice. Inject a fixed volume (e.g., 10 µL) of each sample into the HPLC system.[20]

-

Chromatography: The monoamines are separated on the column based on their physicochemical properties.

-

Detection: As the separated analytes elute from the column, they pass through the electrochemical detector cell where they are oxidized, generating a signal proportional to their concentration.

-

Quantification: Integrate the peak areas for each analyte and calculate their concentrations by comparing them to the standard curve.

| HPLC-ECD Parameter | Typical Value / Condition | Rationale |

| Column | C18 reverse-phase, 3 µm, 1.5 x 50 mm | Provides good separation of polar monoamines. |

| Mobile Phase | Phosphate buffer, ion-pairing agent (e.g., SDS), EDTA, Methanol/Acetonitrile | The buffer maintains pH, the ion-pairing agent improves retention of charged analytes, and the organic solvent adjusts elution time.[20] |

| Flow Rate | 0.20 mL/min | A balance between analysis time and separation efficiency.[20] |

| Injection Volume | 10 µL | Standard volume for microdialysis samples.[20] |

| Column Temp | 30 °C | Ensures reproducible retention times.[20] |

| Guard Cell | +275 mV | Oxidizes potential contaminants before the analytical cell.[20] |

| Analytical Cell | +220 mV | Optimal potential for oxidizing DA and 5-HT without excessive background noise.[20] |

Data Analysis and Validation

Probe Recovery and Calibration

Rationale: The concentration of an analyte in the dialysate is not identical to its absolute concentration in the extracellular fluid due to the incomplete diffusion across the probe membrane. This efficiency is known as "probe recovery." While absolute quantification is complex, most studies focus on the relative change from baseline, which is a robust and valid measure. For this, expressing data as a percentage of the pre-drug baseline is standard practice.

Data Analysis:

-

Calculate Baseline: Average the concentrations from the three stable pre-drug samples for each neurotransmitter. This average is defined as 100%.

-

Normalize Data: Express all subsequent post-drug sample concentrations as a percentage of this baseline average.

-

% Baseline = (Concentration_post-drug / Concentration_baseline) * 100

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare neurotransmitter levels over time between the TCP-treated and vehicle-treated groups.

Histological Verification

Rationale: It is imperative to verify the correct placement of the microdialysis probe at the end of the experiment. This step validates that the neurochemical changes observed originated from the intended brain region.

Procedure:

-

Following the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Extract the brain and store it in paraformaldehyde before sectioning.

-

Slice the brain into thin sections (e.g., 40-50 µm) using a cryostat or vibratome.

-

Stain the sections (e.g., with Cresyl Violet) and examine them under a microscope to identify the probe track and confirm its location using a stereotaxic atlas.[13] Discard data from animals with incorrect probe placements.

Troubleshooting

| Problem | Potential Cause | Solution |

| No/Low Neurotransmitter Signal | Probe is clogged or not in an active brain region. | Check for leaks/bubbles before implantation. Perform histology to confirm placement. |

| HPLC-ECD system malfunction. | Check mobile phase, electrode potentials, and run standards to verify system performance. | |

| High Baseline Variability | Animal is stressed; system not fully equilibrated. | Ensure proper animal handling and acclimatization. Extend the equilibration period. |

| Fluid Leakage at Probe Head | Mismatch between probe and guide cannula; loose connection. | Ensure components are compatible. Check all tubing connections. |

| No Drug Effect | Incorrect drug dose or administration route. | Verify drug calculations, concentration, and successful i.p. injection. |

| Probe placed in a non-responsive brain area. | Confirm probe placement with histology. |

References

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Current protocols in pharmacology, Chapter 7, Unit 7.2. [Link]

-

Di Chiara, G. (2002). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

-

Holtzman, T., & Kumaria, A. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments, (136), 57623. [Link]

-

Patsnap. (2024). What is the mechanism of Tranylcypromine Sulfate? Patsnap Synapse. [Link]

-

Villégier, A. S., Salomon, L., Granon, S., Changeux, J. P., Fauré, P., & Tassin, J. P. (2007). Serotonergic mechanism underlying tranylcypromine enhancement of nicotine self-administration. Neuropsychopharmacology, 32(5), 1163–1172. [Link]

-

Ferrer, J. V., & Artigas, F. (1994). Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain. Naunyn-Schmiedeberg's archives of pharmacology, 349(6), 565–571. [Link]

-

Laux, G., & Hiemke, C. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Reyes, A. A. (2014). Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes. UTRGV ScholarWorks. [Link]

-

Yamada, K., & Holth, J. K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Bio-protocol, 8(18), e3028. [Link]

-

Sene, S., & Parrot, S. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 484. [Link]

-

Wikipedia. (2023). Microdialysis. [Link]

-

Tirelli, E., & Witkin, J. M. (2009). A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats. Neuroscience, 164(4), 1648–1655. [Link]

-

Ferry, B., Jabourian, M., & Parrot, S. (2014). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 944, 151-158. [Link]

-

ALZET® Osmotic Pumps. (n.d.). Preparation of Artificial CSF. [Link]

-

Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]

-

Li, Q., Li, J., Li, Y., Wang, Y., & Li, G. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. Frontiers in Neuroanatomy, 13, 50. [Link]

-

Belmer, A., Dhaenens-Flipo, C., & Roudaut, H. (2016). An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue. Biomedical chromatography, 30(8), 1175–1183. [Link]

-

Berg, M. (2011). In-vivo monitoring of catecholamines in rat brain microdialysates after the optimization of an HPLC-ECD and a CE-LIF method. University of Regensburg. [Link]

-

Lee, T. A., Peng, J., Walia, D., Gonzales, R., & Hutter, T. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16(26), 3698-3708. [Link]

-

Adham, N., Ghavami, A., & Gyertyan, I. (2022). Dual-probe microdialysis—an illustration of the stereotaxic placement... ResearchGate. [Link]

-

Biochemazone. (2025). Artificial Brain Fluid for Research | Sterile & Ready to Use. [Link]

-

Sun, W., Chen, W., & Chen, J. (2021). New scheme for the preparation and use of artificial cerebrospinal fluid. Journal of Pharmacological and Toxicological Methods, 109, 106977. [Link]

-

Borue, X., Cooper, S., & Michael, A. C. (2012). Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum. Journal of neuroscience methods, 205(2), 233–240. [Link]

-

Colzi, A., d'Agostini, F., Cesura, A. M., & Da Prada, M. (1992). Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant. Psychopharmacology, 106 Suppl, S17-20. [Link]

-

Taylor & Francis Online. (n.d.). Artificial cerebrospinal fluid – Knowledge and References. [Link]

-

Christie Lab. (2023, March 7). Electrophysiology Techniques: How to Make Regular aCSF [Video]. YouTube. [Link]

Sources

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis - Wikipedia [en.wikipedia.org]

- 8. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ScholarWorks @ UTRGV - Research Symposium: Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes [scholarworks.utrgv.edu]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]

- 12. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]

- 16. biochemazone.com [biochemazone.com]

- 17. Serotonergic mechanism underlying tranylcypromine enhancement of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Assessing the Stability of Tranylcypromine in Cell Culture Media

Introduction: The Critical Need for Stability Assessment of Tranylcypromine in In Vitro Systems

Tranylcypromine (TCP), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, is a widely utilized pharmacological tool in neuroscience and cancer research.[1][2] Its mechanism of action, involving the inhibition of enzymes responsible for the catabolism of key neurotransmitters, makes it a cornerstone for studies involving mood disorders, neurodegenerative diseases, and certain cancers.[2][3][4][5] Given its therapeutic and research significance, understanding its behavior in in vitro models is paramount for the accurate interpretation of experimental data.

This application note provides a comprehensive guide for researchers to assess the stability of tranylcypromine in various cell culture media. We will delve into the potential degradation pathways, provide a detailed protocol for a time-course stability study, and discuss the appropriate analytical methods for quantification. The overarching goal is to equip researchers with the tools to ensure the scientific integrity of their in vitro studies involving tranylcypromine.

Understanding the Chemical Landscape: Potential for Tranylcypromine Instability

Tranylcypromine is a primary amine, a chemical feature that makes it susceptible to reactions with aldehydes.[6] Aldehydes can be present in cell culture media as byproducts of chemical reactions, such as the breakdown of some media components, or can be generated by cellular metabolism.[7][8] The reaction between a primary amine and an aldehyde can lead to the formation of a Schiff base, an imine compound, which would alter the structure and likely the biological activity of tranylcypromine.

Furthermore, the oxidative environment of cell culture, with continuous oxygen supply and the presence of various redox-active compounds, can contribute to the degradation of sensitive molecules. While tranylcypromine is generally stable under normal storage conditions, the complex and dynamic environment of cell culture necessitates empirical evaluation of its stability.[9]

Experimental Workflow for Tranylcypromine Stability Assessment

The following diagram outlines the general workflow for assessing the stability of tranylcypromine in cell culture media.

Caption: Experimental workflow for assessing tranylcypromine stability.

Detailed Protocols

Part 1: Preparation of Tranylcypromine Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is fundamental to any pharmacological study. Using a high-purity standard and an appropriate solvent ensures the integrity of the starting material. Stock solutions of tranylcypromine hydrochloride are reported to be stable for up to 3 months when stored at -20°C. For in-vivo studies, DMSO is a common solvent, and similar storage conditions are recommended.[10]

Materials:

-

Tranylcypromine hydrochloride (analytical grade)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh a precise amount of tranylcypromine hydrochloride powder.

-

Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[11]

Part 2: Time-Course Stability Study in Cell Culture Media

Rationale: This protocol is designed to mimic the conditions of a typical cell culture experiment. By incubating tranylcypromine in both serum-free and serum-containing media, we can assess the contribution of serum components to its stability. Sampling at multiple time points allows for the determination of the degradation kinetics.

Materials:

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Tranylcypromine stock solution (from Part 1)

-

Sterile conical tubes or multi-well plates

-

Calibrated incubator (37°C, 5% CO₂)

-

Sterile pipette tips

Protocol:

-

Prepare two pools of your chosen cell culture medium:

-

Medium A: Basal medium (serum-free)

-

Medium B: Basal medium supplemented with the desired concentration of FBS (e.g., 10%).

-